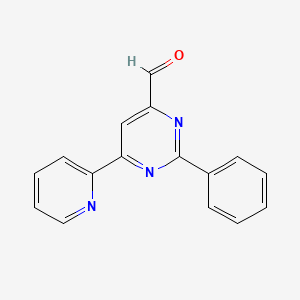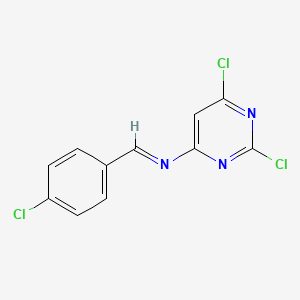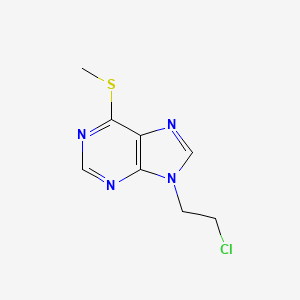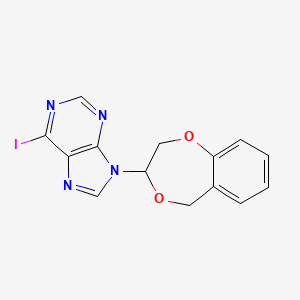
2,3-Dihydrothiazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydrothiazol-4-amine is a heterocyclic organic compound containing a thiazole ring, which consists of three carbon atoms, one sulfur atom, and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrothiazol-4-amine typically involves the reaction of α-haloketones with thiourea. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to yield the desired thiazole derivative. The general reaction can be represented as follows:
R-CO-CH2-X+NH2CSNH2→this compound+HX
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
2,3-Dihydrothiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
2,3-Dihydrothiazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.
作用機序
The mechanism of action of 2,3-Dihydrothiazol-4-amine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In medicinal applications, it may interact with specific enzymes or receptors, modulating biochemical pathways to exert therapeutic effects.
類似化合物との比較
Similar Compounds
Thiazole: A parent compound with a similar structure but lacking the amine group.
2-Aminothiazole: Contains an additional amino group at the 2-position.
4-Methylthiazole: A methyl-substituted derivative of thiazole.
Uniqueness
2,3-Dihydrothiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. Its ability to undergo a variety of chemical reactions and its potential for diverse applications make it a valuable compound in both research and industry.
特性
分子式 |
C3H6N2S |
|---|---|
分子量 |
102.16 g/mol |
IUPAC名 |
2,3-dihydro-1,3-thiazol-4-amine |
InChI |
InChI=1S/C3H6N2S/c4-3-1-6-2-5-3/h1,5H,2,4H2 |
InChIキー |
MUPRVDDWOKLLFI-UHFFFAOYSA-N |
正規SMILES |
C1NC(=CS1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


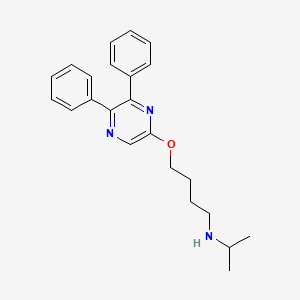
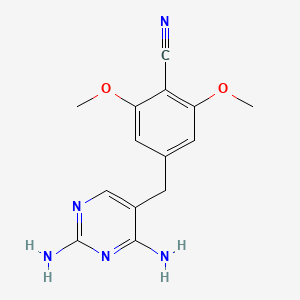
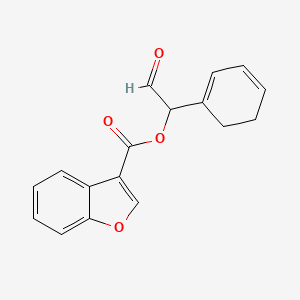
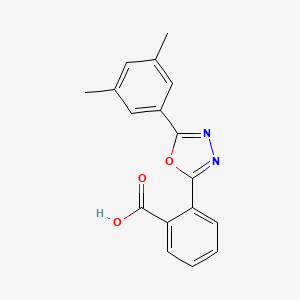
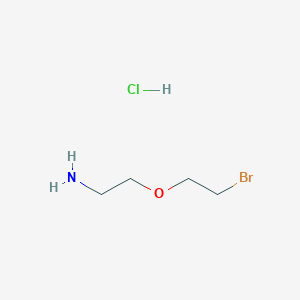
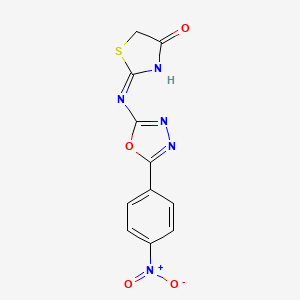
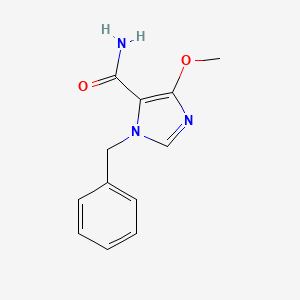
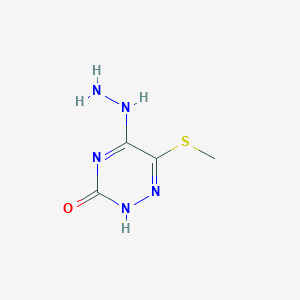
![4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12926860.png)
